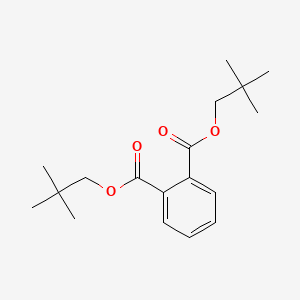
Dineopentyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dineopentyl phthalate, also known as 1,2-Benzenedicarboxylic acid, dineopentyl ester, is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.3966 g/mol . It is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and elasticity of plastics and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dineopentyl phthalate can be synthesized through the esterification of phthalic anhydride with neopentyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dineopentyl phthalate undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and neopentyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Dineopentyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and plastics.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
Mécanisme D'action
Dineopentyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer matrix, reducing intermolecular forces and increasing the flexibility of the material . In biological systems, this compound can act as an endocrine disruptor, interfering with hormone signaling pathways and affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopentyl phthalate: Another phthalate ester with similar plasticizing properties.
Di-n-octyl phthalate: Used as a plasticizer in various industrial applications.
Uniqueness
Dineopentyl phthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its neopentyl groups contribute to its high thermal stability and resistance to hydrolysis .
Propriétés
Numéro CAS |
2553-24-4 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-17(2,3)11-21-15(19)13-9-7-8-10-14(13)16(20)22-12-18(4,5)6/h7-10H,11-12H2,1-6H3 |
Clé InChI |
GAHSOBODSWGWHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


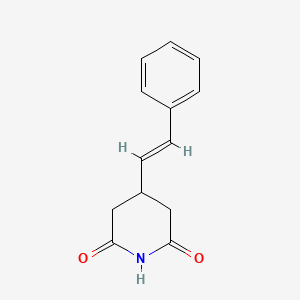
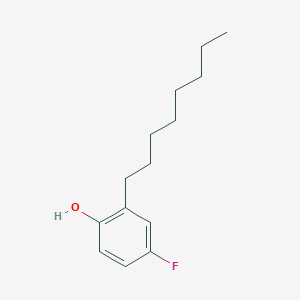
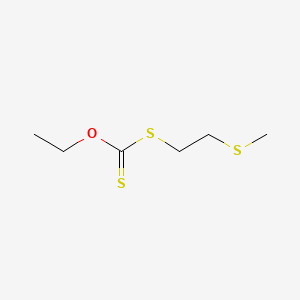
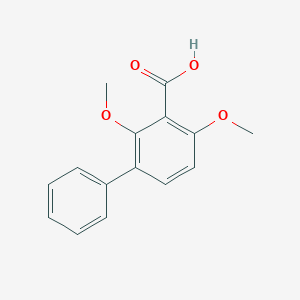
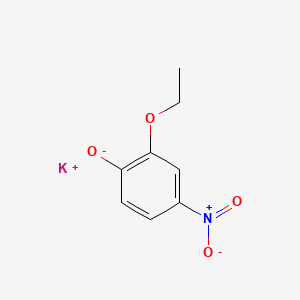
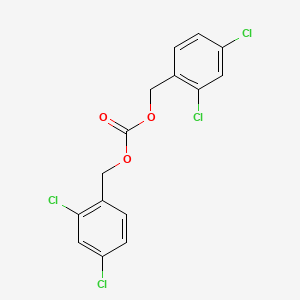
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
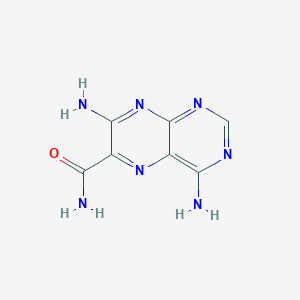
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
